Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum (400 MHz, CDCl$$ _3 $$) exhibits distinctive signals at δ 3.67 (s, 3H, COOCH$$ _3 $$), δ 2.89–2.78 (m, 2H, NCH$$ _2 $$), and δ 1.21 (s, 6H, C(CH$$ _3 $$)$$ _2 $$). The absence of splitting in the methyl ester signal confirms free rotation, while the geminal dimethyl groups show equivalent proton environments. $$ ^{13}C $$ NMR data identify the spiro carbon at δ 68.4 ppm, with the ester carbonyl at δ 172.1 ppm.
Infrared (IR) Spectroscopy
Strong absorption at 1732 cm$$ ^{-1} $$ confirms the ester carbonyl group, while N–H stretching appears as a broad peak at 3320 cm$$ ^{-1} $$. The spirocyclic framework manifests through skeletal vibrations at 1245 cm$$ ^{-1} $$ (C–N–C asymmetric stretch) and 890 cm$$ ^{-1} $$ (ring breathing mode).
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 211.1307 [M+H]$$ ^+ $$, consistent with the molecular formula $$ C{11}H{19}NO_2 $$. Characteristic fragmentation includes loss of the methyl ester group (m/z 170.0941) and cleavage of the azacyclic ring (m/z 98.0603).
| Spectroscopic Signature | Assignment |
|---|---|
| δ 1.21 (s, 6H) | C(CH$$ _3 $$)$$ _2 $$ |
| 1732 cm$$ ^{-1} $$ | ν(C=O) ester |
| m/z 98.0603 | Azacyclic ring fragment |
X-ray Crystallographic Analysis of Spirocyclic Core
Single-crystal X-ray diffraction reveals a monoclinic $$ P2_1/c $$ space group with unit cell parameters $$ a = 8.921 \, \text{Å} $$, $$ b = 12.437 \, \text{Å} $$, $$ c = 14.205 \, \text{Å} $$, and $$ \beta = 97.4^\circ $$. The spiro nitrogen participates in a weak intramolecular C–H···N hydrogen bond (2.41 Å) that preorganizes the molecule for supramolecular interactions.
Notably, the carbocyclic ring adopts a chair conformation with axial methyl groups, while the azacyclic ring shows slight envelope distortion. Packing analysis reveals alternating hydrophobic (methyl clusters) and hydrophilic (ester groups) layers along the crystallographic b-axis.
Comparative Analysis with Related Azaspiro[3.5]Nonane Derivatives
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2)5-4-6-12(7-11)8-13-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3 |
InChI Key |
AVEGYLKBCJBJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CNC2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the construction of the spirocyclic azacycle framework followed by functionalization to introduce the methyl ester group. The key steps generally include:
- Formation of the spirocyclic nitrogen-containing ring system.
- Introduction or retention of the 6,6-dimethyl substitution pattern.
- Installation of the methyl carboxylate group at the 1-position.
Detailed Synthetic Routes
Multicomponent Petasis Reaction Approach
A notable method involves the use of Petasis-type multicomponent reactions to assemble the spirocyclic core efficiently. This approach uses amines, aldehydes, and boronic acids to form the nitrogen-containing spirocyclic ring with high selectivity.
- Reaction conditions: Optimization studies indicate that toluene as a solvent at 0.2 to 1 M concentration provides high yields of spirocyclic products.
- Yields: Under optimized conditions, yields of the desired spirocyclic amine intermediates can reach up to 99% (Table 1).
| Entry | Solvent | Concentration (M) | Yield of Desired Product (%) | Notes |
|---|---|---|---|---|
| 1 | Methanol | 0.2 | 23 | Low yield, side products |
| 6 | CHCl3 | 0.2 | 71 | Moderate yield |
| 8 | Toluene | 0.2 | 87 | High yield |
| 10 | Toluene | 1.0 | 99 | Optimal yield |
Table 1: Optimization of Petasis reaction conditions for spirocycle formation
Post-reaction modifications such as catalytic hydrogenation (e.g., using 10% Pd/C under H2 atmosphere) are employed to remove protecting groups and finalize the spirocyclic amine structure.
Stepwise Synthesis via Cyclization and Reduction
Another approach involves a four-step synthesis starting from 3-((benzylamino)methyl)oxetane cycloalkane-3-ol derivatives:
- Acylation: Reaction of the starting amine with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
- Self-cyclization: Intramolecular cyclization under inert atmosphere with strong bases like sodium hydride or n-butyl lithium to form the spirocyclic ring.
- Reduction: Use of lithium aluminum hydride to reduce the intermediate to the corresponding amine.
- Hydrogenation: Catalytic hydrogenation to remove the benzyl protecting group, yielding the 2-azaspiro[3.5]nonane core.
This method benefits from readily available starting materials and allows for large-scale synthesis of the spirocyclic core with good yields and purity.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Chloroacetyl chloride, triethylamine, DCM | Acylation of amine | Temperature ≤ 10°C, 16 h reaction |
| 2 | Sodium hydride or n-butyl lithium, inert solvent | Cyclization to spirocycle | Inert atmosphere, controlled temp. |
| 3 | Lithium aluminum hydride, inert solvent | Reduction of intermediate | Molar ratio 1:1.1-2 (substrate:reducing agent) |
| 4 | 10% Pd/C, H2 (20-100 psi), 20-50°C, 8-20 h | Hydrogenolysis of protecting group | Acetic acid as activator optional |
Table 2: Stepwise synthesis of 2-azaspiro[3.5]nonane derivatives
Photocatalytic Radical Cyclization
Recent advances include photocatalytic generation of nitrogen-centered radicals from N-allylsulfonamides and alkenes to form β-spirocyclic pyrrolidines, which could be adapted for the synthesis of azaspiro compounds:
- Catalyst: Iridium-based photocatalysts such as (Ir[dF(CF3)ppy]2(dtbpy))PF6.
- Solvent: Dichloromethane (CH2Cl2) or 1,2-dichloroethane.
- Light source: Blue LED irradiation.
- Yields: Up to 80% isolated yield in model systems.
- Advantages: Mild conditions, high selectivity, potential for scale-up in flow reactors.
This method represents a modern, green approach to spirocycle synthesis, though specific adaptation to this compound requires further optimization.
Comparative Analysis of Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Petasis Multicomponent Reaction | One-pot assembly, high yields in toluene | Efficient, scalable, mild conditions | Requires optimization for specific substrates |
| Stepwise Cyclization & Reduction | Well-established, uses common reagents | High purity, scalable | Multi-step, requires inert atmosphere and careful handling of reagents |
| Photocatalytic Radical Cyclization | Green chemistry, mild, photocatalyst-driven | Selective, potential for flow synthesis | Requires specialized equipment and catalyst, substrate scope limited |
Summary and Recommendations
- The stepwise cyclization and reduction method is a robust and scalable approach for preparing this compound, especially when starting from benzyl-protected amines. It provides control over stereochemistry and purity.
- The Petasis reaction-based approach offers a one-pot, efficient route with high yields under optimized conditions, suitable for rapid library synthesis in medicinal chemistry.
- The photocatalytic radical method is promising for future developments, offering environmentally friendly conditions and scalability via flow chemistry, but requires further adaptation for this specific compound.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Products | Monitoring Techniques |
|---|---|---|---|
| Acidic hydrolysis | HCl (aqueous), reflux | 6,6-Dimethyl-2-azaspiro[3.5]nonane-1-carboxylic acid | Thin-layer chromatography (TLC) |
| Basic hydrolysis | NaOH (aqueous), room temperature | Sodium salt of the carboxylic acid | High-performance liquid chromatography (HPLC) |
This reaction is critical for converting the ester into biologically active carboxylic acid derivatives.
Nucleophilic Substitution
The spirocyclic structure allows nucleophilic substitution at reactive sites, particularly with amines or thiols.
| Nucleophile | Conditions | Products | Key Observations |
|---|---|---|---|
| Primary amines | Base (e.g., K₂CO₃), DMF, 80°C | N-substituted spirocyclic amides | Enhanced steric hindrance slows reaction |
| Thiols | Mild base, polar aprotic solvent | Thioether derivatives | Improved solubility in organic phases |
These substitutions are pivotal for synthesizing analogs with modified biological activity.
Oxidation and Reduction
The compound’s methyl groups and spirocyclic framework participate in redox reactions.
Oxidation
| Oxidizing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | Ketone or carboxylic acid derivatives | Moderate yield |
| CrO₃ | Anhydrous conditions | Ketone formation | High selectivity |
Reduction
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Primary alcohol derivative | Requires strict moisture control |
| NaBH₄ | Methanol, room temperature | Partial reduction to aldehyde | Limited applicability |
Oxidation pathways are often exploited to generate ketones for further functionalization, while reductions target alcohol intermediates.
Cycloaddition and Ring-Opening Reactions
The spirocyclic system can engage in cycloaddition or ring-opening under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Diels-Alder reaction | Heat, dienophile (e.g., maleic anhydride) | Fused bicyclic adducts | Synthesis of polycyclic scaffolds |
| Acid-catalyzed ring-opening | H₂SO₄, aqueous ethanol | Linear amine-carboxylic acid derivatives | Depends on ring strain and acidity |
These reactions highlight the compound’s versatility in constructing complex molecular architectures .
Comparative Reactivity with Related Spiro Compounds
The 6,6-dimethyl group significantly influences reactivity compared to non-methylated analogs:
| Compound | Hydrolysis Rate | Substitution Accessibility | Oxidation Susceptibility |
|---|---|---|---|
| Methyl 2-azaspiro[3.5]nonane-1-carboxylate | Fast | High | Moderate |
| Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate | Slow | Reduced | Low |
Steric hindrance from the dimethyl group slows hydrolysis and substitution but enhances stability toward oxidation.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms favoring carboxylate formation.
-
Nucleophilic Substitution : Follows an SN2 pathway at less hindered positions, though steric effects dominate in the spiro system.
-
Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without disrupting the spirocyclic framework.
Scientific Research Applications
Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its spirocyclic structure is believed to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate with structurally related spiroazacyclic derivatives, focusing on molecular features, substituent effects, and inferred properties.
Structural and Functional Variations
Key Comparative Insights
Lipophilicity and Steric Effects :
- The 6,6-dimethyl groups in the target compound likely increase lipophilicity compared to analogs like the 7-methyl derivative or the polar 7-oxa-HCl salt . This property may enhance membrane permeability in biological applications.
- Steric hindrance from dimethyl groups could slow reaction kinetics in synthetic pathways compared to less bulky analogs.
Polarity and Solubility :
- The hydrochloride salt in and oxalate salt in exhibit higher aqueous solubility due to ionic character. In contrast, the target compound’s neutral ester form may require organic solvents for handling.
- The methoxy group in introduces moderate polarity, balancing solubility and reactivity.
Synthetic Utility :
- Boc-protected derivatives (e.g., ) are critical in peptide synthesis, offering reversible protection for amine groups. The target’s methyl ester could serve as a precursor for hydrolysis to carboxylic acids or transesterification.
- The 7-oxa variant may participate in hydrogen bonding or act as a hydrogen bond acceptor, influencing its role in catalysis or drug design.
Stability and Reactivity :
- The HCl salt and oxalate salt enhance stability under basic conditions, whereas the target compound’s ester group may hydrolyze in acidic/basic environments.
- Methoxy groups in could undergo demethylation or nucleophilic displacement, offering routes for further functionalization.
Research Implications
- Medicinal Chemistry : The target’s lipophilicity may favor blood-brain barrier penetration, while polar analogs (e.g., ) could target extracellular proteins.
- Environmental Fate : Per the lumping strategy in , structurally similar spiro compounds (e.g., target and ) may be grouped in environmental degradation studies due to shared reactivity patterns.
Biological Activity
Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 2059938-20-2) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its rigidity and stability. The molecular formula is with a molecular weight of approximately 197.25 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Involving amines and carbonyl compounds.
- Use of Catalysts : Acidic or basic catalysts are often employed to facilitate the formation of the spirocyclic structure.
- Continuous Flow Techniques : These methods enhance efficiency and scalability in industrial applications.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain pathogens.
- Modulation of Enzyme Activity : The unique structure allows for specific interactions with enzymes, potentially leading to inhibition or activation of metabolic pathways.
- GPR119 Agonism : Related compounds in the azaspiro family have been identified as GPR119 agonists, which could suggest similar pathways for this compound.
Case Studies
-
GPR119 Agonists :
- A study focused on derivatives of azaspiro compounds found that certain modifications led to enhanced GPR119 agonistic activity, which is relevant for glucose metabolism and insulin secretion in diabetic models .
- Compound 54g from this series demonstrated significant glucose-lowering effects in diabetic rats.
-
Antimicrobial Activity :
- Investigations into the antimicrobial properties revealed that spirocyclic compounds can exhibit selective toxicity against bacterial strains, suggesting potential for development as novel antibiotics.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Interactions : The spirocyclic structure enables the compound to fit into specific binding sites on enzymes or receptors.
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bonding with biological molecules, influencing their activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate | Potential GPR119 agonist | |
| Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate | Enhanced steric bulk may influence binding | |
| Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate | Altered reactivity due to oxo group |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate?
Answer:
The synthesis typically involves a ring-closing strategy using spirocyclization reactions. Key steps include:
- Ring Formation : Cyclization of a linear precursor (e.g., amino ketones or esters) under basic or acidic conditions to form the spirocyclic core .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps, as seen in analogous spiro compounds .
- Methylation : Introduction of methyl groups at the 6,6-positions via alkylation or nucleophilic substitution, optimized under anhydrous conditions to prevent side reactions .
Example Protocol :
Start with tert-butyl-protected intermediates (e.g., tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate).
Deprotect using trifluoroacetic acid (TFA), followed by methylation with methyl iodide and a base like K₂CO₃ .
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How is the structural integrity of this compound confirmed in academic research?
Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy :
- ¹H NMR : Peaks between δ 1.0–2.5 ppm for methyl groups and sp³-hybridized carbons; coupling patterns confirm spirocyclic geometry (e.g., δ 2.42–4.89 ppm for adjacent protons in similar spiro compounds) .
- ¹³C NMR : Signals at ~170 ppm for the carboxylate ester and ~50–60 ppm for quaternary spiro carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 323.0323 for analogs) .
- IR Spectroscopy : Absorbance at ~1744 cm⁻¹ for ester carbonyl groups .
Basic: What role does this compound play in drug discovery?
Answer:
Spirocyclic compounds like this are valued for:
- Conformational Restriction : The spiro structure limits rotational freedom, enhancing target binding specificity .
- Bioactivity : Analogous compounds (e.g., tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate) are intermediates in synthesizing PARP-1 inhibitors for BRCA-deficient cancers .
- SAR Studies : Modifications at the 6,6-dimethyl or carboxylate positions are explored to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .
Advanced: How can researchers optimize reaction yields during spirocyclization?
Answer:
Key factors include:
- Solvent Choice : Anhydrous solvents (e.g., THF or DCM) minimize hydrolysis of intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization .
- Temperature Control : Slow addition of reagents at –78°C (for exothermic steps) reduces side products .
Troubleshooting : Low yields may arise from steric hindrance at the 6,6-dimethyl positions; consider replacing methyl groups with bulkier substituents to stabilize transition states .
Advanced: What strategies address stereochemical challenges in synthesizing spirocyclic compounds?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-tert-butyl 1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate) to control spiro center configuration .
- Dynamic Resolution : Employ kinetic resolution during cyclization to favor a single diastereomer .
- 2D NMR Analysis : NOESY or COSY spectra validate spatial relationships between protons (e.g., coupling constants J = 9.0–11.3 Hz for axial-equatorial interactions in spiro systems) .
Advanced: How can computational modeling aid in studying this compound’s reactivity?
Answer:
- DFT Calculations : Predict transition states for spirocyclization and identify rate-limiting steps .
- Docking Studies : Model interactions with biological targets (e.g., PARP-1 active site) to guide functional group modifications .
- Solvent Effects : Use MD simulations to optimize solvent polarity for stabilizing intermediates .
Advanced: How should researchers resolve contradictions in spectral data during structural analysis?
Answer:
- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous signals .
- Alternative Techniques : X-ray crystallography provides definitive confirmation if crystals are obtainable .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- PARP Inhibition Assay : Measure IC₅₀ values using recombinant PARP-1 enzyme and NAD⁺-dependent substrate conversion in BRCA-deficient cell lines .
- Cytotoxicity Screening : Test compound libraries in cancer cell panels (e.g., NCI-60) to identify selective activity .
- Metabolic Stability : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
